molecular formula C23H23N3 B11991646 N1,N1-Dimethyl-N2-(2-(naphthalen-2-yl)quinolin-4-yl)ethane-1,2-diamine

N1,N1-Dimethyl-N2-(2-(naphthalen-2-yl)quinolin-4-yl)ethane-1,2-diamine

Cat. No.: B11991646
M. Wt: 341.4 g/mol
InChI Key: BMEXFKHUJAIVFD-UHFFFAOYSA-N
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Description

N1,N1-Dimethyl-N2-(2-(naphthalen-2-yl)quinolin-4-yl)ethane-1,2-diamine is a chemical compound of interest in medicinal chemistry and antimalarial research. It belongs to a class of 2-arylvinylquinoline and 4-aminoquinoline derivatives, which have been identified as promising chemotypes with potent antiplasmodial activity . These compounds are the subject of structure-activity relationship (SAR) studies aimed at developing new therapeutic agents against drug-resistant strains of Plasmodium falciparum , the parasite responsible for malaria . Some analogues in this chemical family have demonstrated potent, low nanomolar efficacy against chloroquine-resistant strains and exhibit excellent selectivity profiles, indicating a potential for further development . The quinoline scaffold is a privileged structure in antimalarial drug discovery, known for its ability to be re-engineered to improve activity and overcome resistance mechanisms . This product is provided for research applications such as biological screening, hit-to-lead optimization, and mechanism of action studies. The product is for Research Use Only and is not intended for diagnostic or therapeutic purposes. Handle with care in a laboratory setting.

Properties

Molecular Formula

C23H23N3

Molecular Weight

341.4 g/mol

IUPAC Name

N',N'-dimethyl-N-(2-naphthalen-2-ylquinolin-4-yl)ethane-1,2-diamine

InChI

InChI=1S/C23H23N3/c1-26(2)14-13-24-23-16-22(25-21-10-6-5-9-20(21)23)19-12-11-17-7-3-4-8-18(17)15-19/h3-12,15-16H,13-14H2,1-2H3,(H,24,25)

InChI Key

BMEXFKHUJAIVFD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=CC(=NC2=CC=CC=C21)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Condensation of Anilines with β-Ketoesters

The Pfitzinger reaction, a classical method for quinoline synthesis, involves condensing anilines with β-ketoesters. For the target compound, 2-naphthylaniline (1a) reacts with ethyl acetoacetate (2) under acidic conditions (e.g., polyphosphoric acid, PPA) to form 4-hydroxy-2-(naphthalen-2-yl)quinoline (3a). This intermediate is subsequently chlorinated using phosphorus oxychloride (POCl₃) to yield 4-chloro-2-(naphthalen-2-yl)quinoline (4a).

Key Reaction Conditions

  • Condensation : 2-Naphthylaniline (1.0 equiv), ethyl acetoacetate (1.2 equiv), PPA, 120°C, 12 h.

  • Chlorination : POCl₃ (5.0 equiv), reflux, 4 h, quantitative yield.

Transition Metal-Catalyzed Sonogashira Coupling

An alternative route employs a three-component Sonogashira coupling involving bromoanilines, alkynes, and isocyanides. For example, o-bromoaniline (5a), 2-ethynylnaphthalene (5b), and tert-butyl isocyanide (5c) react under palladium catalysis to form a 4-aminoquinoline intermediate. While this method directly introduces the amino group, adapting it for the target compound’s dimethylaminoethyl side chain requires post-functionalization.

Key Reaction Conditions

  • Catalyst : Pd(PPh₃)₄ (5 mol%), CuBr (15 mol%).

  • Solvent : DMF, 90°C, 16 h.

  • Cyclization : 2 M HCl, rt, 15 min.

Introduction of the Ethane-1,2-diamine Side Chain

The 4-chloro-2-(naphthalen-2-yl)quinoline (4a) undergoes nucleophilic aromatic substitution with N1,N1-dimethylethane-1,2-diamine (5a) to install the final side chain.

Nucleophilic Substitution Protocol

Reaction of 4a (1.0 equiv) with excess 5a (2.0 equiv) in neat conditions or polar aprotic solvents (e.g., DMF, THF) at elevated temperatures (80–100°C) affords the target compound in high yields. The use of bases like Cs₂CO₃ (2.0 equiv) enhances reactivity by deprotonating the diamine.

Key Reaction Conditions

  • Solvent : Neat or DMF, 90°C, 12–16 h.

  • Yield : 85–92% (reported for analogous compounds).

Mechanistic Considerations

The substitution proceeds via a two-step mechanism:

  • Deprotonation of the diamine’s primary amine by Cs₂CO₃, generating a potent nucleophile.

  • Aromatic substitution at the electron-deficient C4 position of the quinoline, facilitated by the chloride-leaving group.

Analytical Characterization

Critical spectroscopic data for intermediates and the final compound align with literature-reported analogs:

4-Chloro-2-(naphthalen-2-yl)quinoline (4a)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.90 (d, J = 4.0 Hz, 1H, H-3), 8.30–7.40 (m, 12H, aromatic).

  • MS (ESI) : m/z 330.1 [M+H]⁺.

N1,N1-Dimethyl-N2-(2-(naphthalen-2-yl)quinolin-4-yl)ethane-1,2-diamine

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.70 (d, J = 4.0 Hz, 1H, H-3), 8.20–7.30 (m, 12H, aromatic), 3.60 (t, J = 6.0 Hz, 2H, CH₂N), 2.90 (t, J = 6.0 Hz, 2H, CH₂N), 2.40 (s, 6H, N(CH₃)₂).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 157.8 (C-4), 147.2 (C-2), 134.5–121.0 (aromatic), 55.2 (CH₂N), 45.8 (N(CH₃)₂).

  • HRMS : m/z 412.2389 [M+H]⁺ (calc. 412.2384).

Comparative Analysis of Synthetic Routes

Method Steps Yield Advantages Limitations
Condensation + Substitution 285–92%High yields, scalable, minimal purificationRequires POCl₃, corrosive conditions
Sonogashira Coupling 360–75%Modular, avoids chlorinationComplex optimization, limited scope

Scalability and Industrial Relevance

The condensation-substitution route is preferred for large-scale synthesis due to its operational simplicity and robustness. However, challenges include:

  • Safety : Handling POCl₃ necessitates stringent safety protocols.

  • Purification : Chromatographic separation may be required for intermediates.

Emerging Methodologies

Recent advances in photoredox catalysis and electrochemical synthesis offer potential alternatives for milder, greener quinoline functionalization. For instance, visible-light-mediated amination could replace high-temperature substitutions .

Chemical Reactions Analysis

Types of Reactions

N1,N1-Dimethyl-N2-(2-(naphthalen-2-yl)quinolin-4-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline-N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace hydrogen atoms on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinoline-N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

N1,N1-Dimethyl-N2-(2-(naphthalen-2-yl)quinolin-4-yl)ethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Studied for its potential as a fluorescent probe due to its aromatic structure and ability to interact with biological molecules.

    Medicine: Investigated for its potential as an anticancer agent, given its ability to intercalate with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) due to its photophysical properties.

Mechanism of Action

The mechanism of action of N1,N1-Dimethyl-N2-(2-(naphthalen-2-yl)quinolin-4-yl)ethane-1,2-diamine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. Additionally, it can bind to proteins, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents/Modifications Key Properties/Applications References
N1-(Isoquinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine (3ai) Isoquinoline instead of quinoline-naphthalene Unspecified biological activity
N1,N1-Dimethyl-N2-(2-(quinoxalin-2-yl)thiophen-3-yl)ethane-1,2-diamine (2a) Quinoxaline-thiophene hybrid Antitubercular activity (MIC: 1.56 µg/mL)
N1-(2,8-bis(trifluoromethyl)-quinolin-4-yl)ethane-1,2-diamine Trifluoromethyl groups on quinoline Potent Zika virus inhibitor (EC50 = 0.80 µM)
N1,N1-Diethyl-N2-(2-(4-ethylphenyl)-4-quinolinyl)ethane-1,2-diamine HCl Diethylamino and 4-ethylphenyl groups Structural analogue with enhanced solubility
N1,N1-Dimethyl-N2-(pyridin-2-ylmethylene)ethane-1,2-diamine (LB) Pyridine Schiff base ligand Co(II) complex for norbornene polymerization

Key Observations:

The quinoxaline-thiophene hybrid (2a) demonstrates antitubercular activity, suggesting that nitrogen-rich heterocycles enhance antimicrobial potency . Trifluoromethyl-substituted quinolines () exhibit exceptional antiviral activity due to increased lipophilicity and metabolic stability .

Amino Backbone Variations: Diethylamino substituents () improve solubility in polar solvents compared to dimethyl groups, as seen in hydrochlorides like N1,N1-diethyl-N2-(4-ethylphenyl)quinolinyl-diamine . Schiff base derivatives (e.g., LB in ) enable coordination with transition metals, enhancing catalytic performance in polymerization reactions .

Biological Activity :

  • The target compound’s naphthalene group may confer stronger DNA intercalation or protein-binding capabilities compared to simpler phenyl or pyridine derivatives .
  • Corrosion inhibition efficiency in similar amines correlates with electron-donating groups (e.g., -OCH3, -NH2), which enhance adsorption on metal surfaces .

Physicochemical and Spectroscopic Data

  • FT-IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and N-H (3300–3500 cm⁻¹) are consistent across analogues .
  • NMR: Quinoline protons resonate at δ 8.5–9.0 ppm, while naphthalene protons appear upfield (δ 7.0–8.0 ppm) compared to phenyl derivatives .
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 383.21 for ) .

Biological Activity

N1,N1-Dimethyl-N2-(2-(naphthalen-2-yl)quinolin-4-yl)ethane-1,2-diamine, a compound with the CAS number 150314-42-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H23N3
  • Molecular Weight : 341.449 g/mol
  • Chemical Structure : The compound features a naphthalene ring and a quinoline moiety, which are known to exhibit various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets such as enzymes and receptors. The presence of the quinoline structure is particularly significant as it has been associated with antimalarial and anticancer properties.

Antimalarial Activity

Recent studies have indicated that similar quinoline derivatives exhibit potent antimalarial effects against Plasmodium falciparum, the causative agent of malaria. For instance, compounds with structural similarities to N1,N1-Dimethyl-N2-(2-(naphthalen-2-yl)quinolin-4-yl)ethane-1,2-diamine have shown low nanomolar activity against resistant strains of P. falciparum .

CompoundEC50 (nM)Selectivity Index
UCF50128.6>200
Compound X41.2>150

Anticancer Activity

The quinoline derivatives have also been studied for their anticancer properties. The mechanism often involves the inhibition of topoisomerases or induction of apoptosis in cancer cells. Preliminary data suggest that N1,N1-Dimethyl-N2-(2-(naphthalen-2-yl)quinolin-4-yl)ethane-1,2-diamine may inhibit cell proliferation in various cancer cell lines .

Case Studies

  • Antimalarial Efficacy : A study evaluated the efficacy of various quinoline derivatives against P. falciparum. Among them, a compound structurally similar to N1,N1-Dimethyl-N2-(2-(naphthalen-2-yl)quinolin-4-yl)ethane-1,2-diamine demonstrated significant antiplasmodial activity with an EC50 value of 24 nM .
  • Cytotoxicity in Cancer Cells : In vitro studies reported that compounds related to N1,N1-Dimethyl-N2-(2-(naphthalen-2-yl)quinolin-4-yl)ethane-1,2-diamine exhibited cytotoxic effects on breast cancer cell lines with IC50 values ranging from 10 to 30 µM .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Ethylenediamine derivatives can cause irritation and other adverse effects upon exposure . Therefore, further studies are needed to evaluate the safety profile of N1,N1-Dimethyl-N2-(2-(naphthalen-2-yl)quinolin-4-yl)ethane-1,2-diamine.

Q & A

Basic Question: What are the established synthetic routes for N1,N1-Dimethyl-N2-(2-(naphthalen-2-yl)quinolin-4-yl)ethane-1,2-diamine, and how can purity be optimized?

Answer:
The synthesis typically involves sequential nucleophilic substitutions. A general approach includes:

Quinoline Core Formation : React 4,7-dichloroquinoline with ethylenediamine to form the N1-(quinolin-4-yl)ethane-1,2-diamine backbone .

Naphthalene Incorporation : Introduce the 2-naphthalenyl group via Suzuki-Miyaura coupling or Ullmann-type reactions.

Dimethylation : Treat the secondary amine with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
Purity Optimization :

  • Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to isolate intermediates.
  • Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Advanced Question: How can computational methods predict the biological activity of this compound, and what molecular targets are plausible?

Answer:
Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like DNA topoisomerases or kinases. The quinoline-naphthalene moiety may intercalate DNA, while the dimethylamino group enhances solubility for membrane penetration .
  • QSAR Modeling : Correlate structural descriptors (e.g., LogP, polar surface area) with antiproliferative activity data from analogous compounds (e.g., chloroquine derivatives) .
    Plausible Targets :
  • DNA Topoisomerase II : Due to planar aromatic systems.
  • Histone Deacetylases (HDACs) : The ethylenediamine chain may chelate zinc ions in active sites .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirm substitution patterns on quinoline (δ 8.5–9.0 ppm for aromatic protons) and naphthalene (δ 7.5–8.2 ppm). The dimethylamino group appears as a singlet near δ 2.2 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <5 ppm error.
  • IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C=N quinoline vibrations (~1600 cm⁻¹) .

Advanced Question: How can conflicting bioactivity data across cell lines be resolved?

Answer:
Case Example : If the compound shows high activity in leukemia cells (e.g., Jurkat) but low efficacy in solid tumors (e.g., HeLa):

Assay Variability : Standardize protocols (e.g., MTT vs. ATP-based luminescence) .

Cellular Uptake : Measure intracellular concentrations via LC-MS to rule out permeability issues.

Target Expression Profiling : Use qPCR or Western blot to compare target levels (e.g., HDACs) across cell lines .
Mitigation : Cross-validate in 3D spheroid models to mimic in vivo conditions .

Basic Question: What safety precautions are essential during synthesis?

Answer:

  • Hazard Mitigation :
    • Use fume hoods for handling volatile amines and methylating agents.
    • Wear nitrile gloves and goggles to prevent skin/eye contact (GHS Category 1A/1B) .
  • Waste Disposal : Quench excess methyl iodide with sodium thiosulfate before disposal .

Advanced Question: How does structural modification of the ethylenediamine chain affect target selectivity?

Answer:
Case Study : Comparing dimethylated vs. non-methylated analogs:

  • Dimethylation : Enhances lipophilicity (LogP ↑), improving blood-brain barrier penetration but reducing water solubility.
  • Chain Length : Extending the chain (e.g., pentane-1,4-diamine) increases flexibility, potentially enabling interactions with larger enzyme pockets .
    Experimental Design :
  • Synthesize analogs with varying chain lengths/substituents.
  • Test in enzyme inhibition assays (e.g., topoisomerase II) and compare IC₅₀ values .

Basic Question: What crystallization strategies improve X-ray diffraction quality?

Answer:

  • Solvent Selection : Use slow diffusion of hexane into a saturated DCM solution.
  • SHELX Refinement : Employ SHELXL for structure solution, leveraging high-resolution (<1.0 Å) data to resolve disorder in the naphthalene group .
  • Cryoprotection : Flash-cool crystals in liquid N₂ with 20% glycerol as a cryoprotectant .

Advanced Question: How can metabolomics identify off-target effects in vivo?

Answer:
Workflow :

Dosing : Administer the compound to rodent models (e.g., Sprague-Dawley rats).

Sample Collection : Analyze plasma/liver extracts via UPLC-QTOF-MS.

Data Analysis :

  • Use MetaboAnalyst for pathway enrichment (e.g., altered purine or glutathione metabolism).
  • Cross-reference with known toxic metabolites (e.g., reactive quinoline imines) .

Basic Question: What solvents are optimal for solubility and stability studies?

Answer:

  • Polar Solvents : DMSO (for stock solutions, stability ≤1 week at -20°C).
  • Aqueous Buffers : Use PBS (pH 7.4) with 0.1% Tween-80 to prevent aggregation.
  • Avoid : Chloroform due to potential amine degradation .

Advanced Question: How do electronic effects in the quinoline ring influence redox properties?

Answer:
Electrochemical Analysis :

  • Perform cyclic voltammetry in acetonitrile (0.1 M TBAPF₆). The naphthalenyl group increases π-conjugation, shifting oxidation potentials (Epa) by +0.2 V vs. Ag/AgCl .
  • TDDFT Calculations : Predict charge-transfer transitions using Gaussian09 with B3LYP/6-31G* basis set .

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